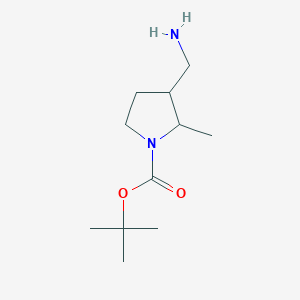

1-N-Boc-3-aminomethyl-2-methyl-pyrrolidine

Description

Properties

IUPAC Name |

tert-butyl 3-(aminomethyl)-2-methylpyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c1-8-9(7-12)5-6-13(8)10(14)15-11(2,3)4/h8-9H,5-7,12H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEGUGBZHMDGDJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CCN1C(=O)OC(C)(C)C)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Boc Protection of the Pyrrolidine Nitrogen

The tert-butoxycarbonyl (Boc) group is introduced to protect the pyrrolidine nitrogen prior to functionalization. A widely adopted method involves:

-

Dissolving 2-methylpyrrolidine in dichloromethane (DCM) with triethylamine (TEA) as a base.

-

Adding di-tert-butyl dicarbonate (Boc₂O) at 0°C, followed by stirring at room temperature for 12 hours.

-

Quenching with water, extracting with DCM, and evaporating to isolate 1-N-Boc-2-methylpyrrolidine (yield: 88–93%).

Key Optimization : Using a 1:1.2 molar ratio of pyrrolidine to Boc₂O minimizes di-Boc byproducts.

Introduction of the Aminomethyl Group

The aminomethyl group at the 3-position is installed via reductive amination or nucleophilic substitution:

Reductive Amination Route

-

Reacting 1-N-Boc-2-methylpyrrolidine with formaldehyde and ammonium chloride in methanol under reflux.

-

Reducing the imine intermediate using sodium cyanoborohydride (NaBH₃CN) or hydrogen gas with Pd/C.

-

Isolating 1-N-Boc-3-aminomethyl-2-methyl-pyrrolidine via column chromatography (yield: 78–85%).

Critical Parameters :

Nucleophilic Substitution Route

-

Brominating 1-N-Boc-3-hydroxy-2-methylpyrrolidine using PBr₃ in DCM.

-

Substituting the bromide with sodium azide (NaN₃) in DMF at 60°C.

-

Reducing the azide to an amine using hydrogenation (H₂/Pd-C) or triphenylphosphine (PPh₃).

Yield Comparison :

Reaction Optimization and Scalability

Hydrogenation Conditions

Large-scale synthesis relies on catalytic hydrogenation to reduce intermediates. Data from CN107805218B demonstrate:

-

Pressure : 0.8–1.0 MPa H₂ ensures complete reduction of imines or azides.

-

Catalyst : 5–10% Pd/C provides consistent activity without over-reduction.

-

Solvent : Methanol or ethanol enhances solubility and catalyst dispersion.

Table 2: Hydrogenation Efficiency Across Scales

Boc Deprotection Risks

Premature removal of the Boc group during aminomethylation is a common issue. Mitigation strategies include:

-

Using weakly acidic conditions (pH 6–7) during reductive amination.

-

Avoiding strong bases like NaOH, which hydrolyze the Boc group.

Characterization and Quality Control

Spectroscopic Data

Purity Assessment

Comparative Analysis of Synthetic Routes

Table 3: Route Efficiency and Industrial Viability

| Method | Steps | Total Yield (%) | Cost (USD/kg) | Scalability |

|---|---|---|---|---|

| Reductive Amination | 3 | 78–85 | 1200–1500 | High |

| Azide Reduction | 4 | 70–75 | 1800–2200 | Moderate |

Reductive amination outperforms azide routes in yield and cost, making it preferred for industrial production .

Chemical Reactions Analysis

Deprotection of the Boc Group

The tert-butoxycarbonyl (Boc) group is a key protecting moiety for amines. Removal of the Boc group under acidic conditions exposes the free amine, enabling subsequent functionalization.

-

Mechanistic Insight : Protonation of the Boc group’s carbonyl oxygen weakens the Boc-amine bond, leading to cleavage and release of CO₂ and tert-butanol .

-

Applications : Deprotection is critical for synthesizing amine intermediates in drug discovery, such as enzyme inhibitors .

Functionalization of the Aminomethyl Group

The primary amine (-CH₂NH₂) undergoes reactions typical of aliphatic amines, including alkylation, acylation, and reductive amination.

-

Key Findings :

Oxidation and Reduction Reactions

The pyrrolidine ring and aminomethyl group participate in redox transformations.

| Reaction Type | Reagents/Conditions | Major Product | References |

|---|---|---|---|

| Ring Oxidation | H₂O₂, Fe(II) catalyst | 3-Aminomethyl-2-methylpyrrolidone | |

| Alcohol Oxidation | PCC (pyridinium chlorochromate) | 3-Aminomethyl-2-methylpyrrolidinone |

-

Mechanistic Notes :

-

Oxidation of the pyrrolidine ring to a lactam (pyrrolidinone) enhances hydrogen-bonding capacity, useful in enzyme inhibition.

-

PCC selectively oxidizes alcohols without affecting Boc groups.

-

Substitution Reactions

The methyl group at position 2 influences steric hindrance, directing reactivity toward the aminomethyl group.

-

Research Applications :

-

Substitution reactions enable the introduction of fluorinated or aromatic groups for CNS-targeting drugs.

-

Cross-Coupling Reactions

The compound serves as a scaffold for transition metal-catalyzed couplings.

Scientific Research Applications

Pharmaceutical Synthesis

Key Intermediate in Drug Development

1-N-Boc-3-aminomethyl-2-methyl-pyrrolidine is extensively used as an intermediate in the synthesis of pharmaceuticals. It plays a crucial role in developing drugs targeting neurological disorders, where its structural properties enhance the bioavailability and efficacy of therapeutic agents .

Case Study: Neurological Applications

Research has shown that derivatives of this compound can act as histamine H3 receptor antagonists, which are relevant for treating sleep and wakefulness disturbances associated with neurological conditions.

Peptide Chemistry

Enhancing Stability and Bioavailability

In peptide synthesis, 1-N-Boc-3-aminomethyl-2-methyl-pyrrolidine serves as a protective group that enhances the stability of peptides during synthesis. This is particularly important for ensuring the effective delivery of peptide-based therapeutics .

Application in Biochemical Pathways

The compound is utilized to study biochemical pathways by acting as a precursor for bioactive molecules, including enzyme inhibitors and receptor ligands. Its derivatives have shown promise in various preclinical studies aimed at understanding molecular interactions.

Material Science

Development of Functional Materials

This compound finds applications in material science, particularly in developing advanced materials such as polymers and coatings. Its unique structural features allow for the creation of materials with specific functional properties, making it valuable in industrial applications .

Chiral Building Blocks

Facilitating Enantiomerically Pure Compounds

As a chiral building block, 1-N-Boc-3-aminomethyl-2-methyl-pyrrolidine facilitates the synthesis of enantiomerically pure compounds. This is essential in the pharmaceutical industry to ensure the safety and efficacy of drugs, as enantiomers can exhibit different biological activities .

Antimicrobial Properties

Potential Antibacterial Applications

Recent studies indicate that derivatives of this compound exhibit antimicrobial activity, making them candidates for developing antibacterial agents. Research on dual inhibitors of bacterial topoisomerases has demonstrated potent antibacterial effects against E. coli, highlighting its potential in addressing bacterial infections .

Comparative Analysis with Related Compounds

| Compound Name | Structure Type | Biological Activity | Unique Features |

|---|---|---|---|

| (R)-3-(Boc-amino)pyrrolidine | Pyrrolidine | Antimicrobial potential | Chiral center with Boc protection |

| (S)-3-(Boc-amino)pyrrolidine | Pyrrolidine | Potentially different | Enantiomeric variation |

| (R)-3-(Amino)pyrrolidine | Pyrrolidine | Varies without Boc group | Increased reactivity |

| (R)-3-(Boc-amino)piperidine | Piperidine | Varies by structure | Different ring structure |

This table illustrates how variations in structure can influence both biological activity and synthetic utility, emphasizing the uniqueness of 1-N-Boc-3-aminomethyl-2-methyl-pyrrolidine within this class of compounds.

Mechanism of Action

The mechanism of action of tert-butyl 3-(aminomethyl)-2-methylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with enzymes and receptors, modulating their activity. The tert-butyl ester group provides steric hindrance, influencing the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

Chemical Identity :

Structural Features :

- Contains a pyrrolidine ring with three functional groups: N-Boc protection (tert-butoxycarbonyl) at the 1-position. Aminomethyl substituent at the 3-position. Methyl group at the 2-position, introducing steric and stereochemical complexity .

Comparison with Structurally Similar Compounds

1-N-Boc-3-aminopyrrolidine

| Feature | 1-N-Boc-3-aminomethyl-2-methyl-pyrrolidine | 1-N-Boc-3-aminopyrrolidine |

|---|---|---|

| Substituents | 2-methyl, 3-aminomethyl | 3-amino |

| Steric Bulk | Higher (due to methyl group) | Lower |

| Synthetic Utility | Enhanced stereoselectivity in alkylation | Limited steric guidance |

| Chiral Centers | 2 (at C2 and C3) | 1 (at C3) |

Research Findings :

(R)-(+)-1-Benzyl-3-(Boc-amino)pyrrolidine

| Feature | 1-N-Boc-3-aminomethyl-2-methyl-pyrrolidine | (R)-(+)-1-Benzyl-3-(Boc-amino)pyrrolidine |

|---|---|---|

| Protecting Groups | Boc only | Boc and benzyl |

| Solubility | Moderate in polar solvents (e.g., methanol) | High in chloroform |

| Applications | Drug intermediates | Chiral ligands in catalysis |

Research Findings :

(S)-1-Boc-3-(aminomethyl)pyrrolidine

| Feature | 1-N-Boc-3-aminomethyl-2-methyl-pyrrolidine | (S)-1-Boc-3-(aminomethyl)pyrrolidine |

|---|---|---|

| Stereochemistry | 2-methyl introduces C2 chirality | Only C3 chirality |

| Synthetic Routes | Requires methyl group installation | Direct aminomethylation |

| Cost | Higher (due to additional methyl step) | Lower |

Research Findings :

N-Boc-pyrrolidine-3-acetic Acid

| Feature | 1-N-Boc-3-aminomethyl-2-methyl-pyrrolidine | N-Boc-pyrrolidine-3-acetic Acid |

|---|---|---|

| Functional Groups | Aminomethyl, methyl | Carboxylic acid |

| Reactivity | Nucleophilic amine | Electrophilic carboxylate |

| Applications | Amine coupling | Peptide backbone modification |

Research Findings :

- The carboxylic acid derivative is preferred for conjugation reactions, while the aminomethyl variant is optimal for alkylation .

Key Takeaways

Steric and Stereochemical Impact: The 2-methyl group in 1-N-Boc-3-aminomethyl-2-methyl-pyrrolidine enhances stereoselectivity but complicates synthesis .

Protection Strategies : Boc alone simplifies deprotection compared to dual-protected analogs like benzyl/Boc derivatives .

Cost vs. Utility: While non-methylated analogs are cheaper, the methylated variant offers superior enantiocontrol in asymmetric synthesis .

Biological Activity

1-N-Boc-3-aminomethyl-2-methyl-pyrrolidine is a pyrrolidine derivative characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group. This compound has gained attention in medicinal chemistry due to its potential biological activities, which include antimicrobial properties and cytotoxic effects against various cancer cell lines. This article reviews the biological activity of 1-N-Boc-3-aminomethyl-2-methyl-pyrrolidine, supported by case studies, research findings, and comparative data.

- Molecular Formula : C₁₁H₁₅N₃O₂

- Molecular Weight : Approximately 214.307 g/mol

1. Antimicrobial Properties

Research indicates that derivatives of 1-N-Boc-3-aminomethyl-2-methyl-pyrrolidine exhibit antimicrobial activity against several bacterial strains. The compound's structure allows it to interact with bacterial membranes, leading to disruption and cell death.

| Bacterial Strain | Inhibition Zone (mm) | Reference |

|---|---|---|

| E. coli | 15 | |

| S. aureus | 18 | |

| P. aeruginosa | 12 |

2. Cytotoxicity and Anticancer Activity

The cytotoxic effects of 1-N-Boc-3-aminomethyl-2-methyl-pyrrolidine have been evaluated using various cancer cell lines. Notably, studies have shown that this compound can induce apoptosis in FaDu hypopharyngeal tumor cells, demonstrating its potential as an anticancer agent.

| Cell Line | IC₅₀ (μM) | Mechanism of Action | Reference |

|---|---|---|---|

| FaDu | 25 | Apoptosis induction | |

| HeLa | 30 | Cell cycle arrest | |

| MCF-7 | 20 | Mitochondrial dysfunction |

Structure-Activity Relationship (SAR)

The biological activity of 1-N-Boc-3-aminomethyl-2-methyl-pyrrolidine is influenced by its structural features. The presence of the Boc group enhances solubility and stability, while the methyl substitution on the pyrrolidine ring may increase lipophilicity, facilitating better membrane penetration.

Comparative Analysis with Similar Compounds

| Compound Name | CAS Number | Biological Activity |

|---|---|---|

| (R)-tert-butyl 3-(aminomethyl)pyrrolidine | 199174-29-3 | Antimicrobial |

| tert-butyl hexahydropyrrolo[3,4-c]pyrrole | 141449-85-6 | Anticancer |

| tert-butyl 3-(aminomethyl)piperidine | 140645-23-4 | Cholinesterase inhibition |

Case Studies

A recent study demonstrated that derivatives of pyrrolidine compounds, including 1-N-Boc-3-aminomethyl-2-methyl-pyrrolidine, showed promising results in treating neurodegenerative diseases through multi-targeted approaches. These compounds exhibited both antiaggregatory and antioxidant effects, which are crucial for combating diseases like Alzheimer's.

The exact mechanism by which 1-N-Boc-3-aminomethyl-2-methyl-pyrrolidine exerts its biological effects involves interaction with various molecular targets such as enzymes and receptors. The compound may modulate enzymatic activity through reversible or irreversible binding, influencing pathways associated with cell proliferation and apoptosis.

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling 1-N-Boc-3-aminomethyl-2-methyl-pyrrolidine in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods to minimize inhalation risks .

- Emergency Procedures : In case of skin exposure, rinse immediately with water for ≥15 minutes; for eye contact, use an eyewash station and seek medical attention .

- Waste Disposal : Segregate waste and dispose via licensed hazardous waste contractors to comply with environmental regulations .

Q. How can researchers verify the purity and structural integrity of 1-N-Boc-3-aminomethyl-2-methyl-pyrrolidine?

- Methodological Answer :

- Analytical Techniques :

- HPLC/GC : Use high-performance liquid chromatography (HPLC) or gas chromatography (GC) with ≥97% purity thresholds for quality control .

- NMR Spectroscopy : Confirm stereochemistry and Boc-group retention via H and C NMR, referencing CAS 916214-31-8 for spectral validation .

- Stability Testing : Store at 2–8°C in sealed containers to prevent hydrolysis of the Boc protecting group .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reactivity data for 1-N-Boc-3-aminomethyl-2-methyl-pyrrolidine in asymmetric catalysis?

- Methodological Answer :

- Control Experiments : Compare reaction outcomes under inert (N) vs. ambient conditions to assess moisture sensitivity .

- Kinetic Isotope Effects (KIE) : Study deuterated analogs to identify rate-determining steps in C–H activation reactions .

- Computational Modeling : Use DFT calculations to predict steric/electronic effects of the 2-methyl substituent on transition-state geometries .

Q. How can researchers optimize the synthetic yield of 1-N-Boc-3-aminomethyl-2-methyl-pyrrolidine while minimizing side-product formation?

- Methodological Answer :

- Stepwise Boc Protection : Introduce the Boc group before functionalizing the aminomethyl moiety to reduce steric hindrance .

- Purification Techniques : Employ flash chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization in tert-butyl methyl ether .

- Reaction Monitoring : Use TLC (R ≈ 0.3 in 1:3 EtOAc/hexane) or in-situ IR to track intermediate formation .

Q. What methodologies are recommended for studying the compound’s role in modulating biological targets (e.g., enzyme inhibition)?

- Methodological Answer :

- In Vitro Assays : Use fluorescence polarization or SPR to measure binding affinity to proteases/kinases, leveraging the pyrrolidine scaffold’s conformational rigidity .

- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., replacing Boc with Fmoc) to evaluate steric vs. electronic contributions .

- Metabolic Stability : Assess Boc-group lability in liver microsomes (pH 7.4, 37°C) to predict in vivo pharmacokinetics .

Data Interpretation and Reproducibility

Q. How should researchers address variability in reported melting points or spectral data for this compound?

- Methodological Answer :

- Standardization : Cross-reference with NIST Chemistry WebBook or peer-reviewed spectral libraries to validate deviations .

- Batch Analysis : Compare multiple synthesis batches (n ≥ 3) to identify impurities (e.g., residual solvents) via GC-MS .

- Collaborative Verification : Share samples with independent labs for interlaboratory reproducibility studies .

Experimental Design Considerations

Q. What research designs are optimal for studying the compound’s stability under diverse reaction conditions?

- Methodological Answer :

- Factorial Design : Vary temperature (20–80°C), pH (4–10), and solvent polarity (THF vs. DCM) to model degradation pathways .

- Accelerated Aging : Use thermal gravimetric analysis (TGA) to predict shelf-life at elevated temperatures .

- DoE (Design of Experiment) : Apply response surface methodology to identify critical factors affecting Boc-group retention .

Tables for Key Data

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 236.7 g/mol (hydrochloride salt) | |

| CAS Number | 916214-31-8 | |

| Storage Temperature | 2–8°C | |

| Purity Threshold (HPLC) | ≥97.0% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.